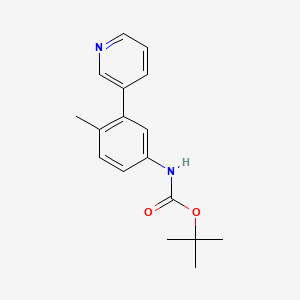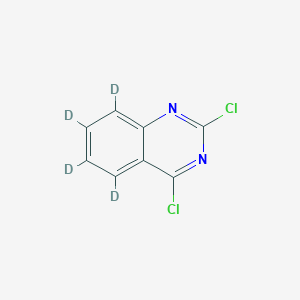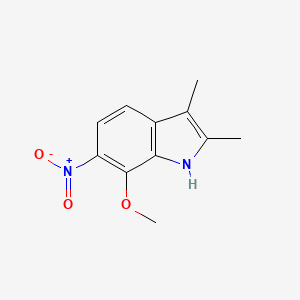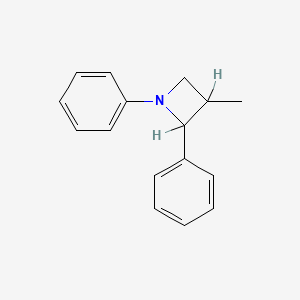
3-Methyl-1,2-diphenylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-diphenylazetidine is a heterocyclic organic compound with the molecular formula C16H17N It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenylazetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as cyclization and alkylation reactions, can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
3-Methyl-1,2-diphenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
3-Methyl-1,2-diphenylazetidine has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-1,2-diphenylazetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-1,2-diphenylazetidine include other azetidines and aziridines, which also contain four-membered nitrogen rings. Examples include:
- 1,3,3-Trimethylazetidine
- 2-Methylazetidine
- 1-Azetidinecarboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
54965-66-1 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
3-methyl-1,2-diphenylazetidine |
InChI |
InChI=1S/C16H17N/c1-13-12-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 |
InChIキー |
QZBWBVLHGQWLRH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
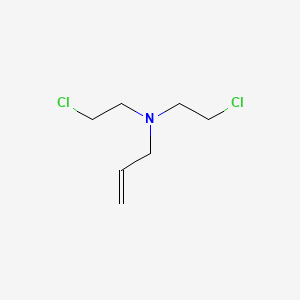
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
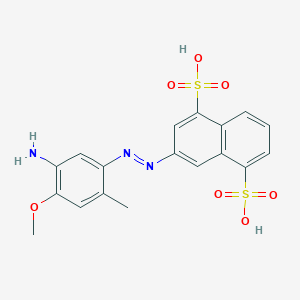
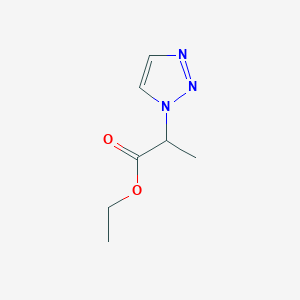
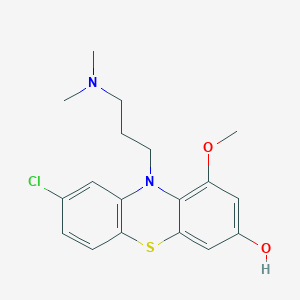
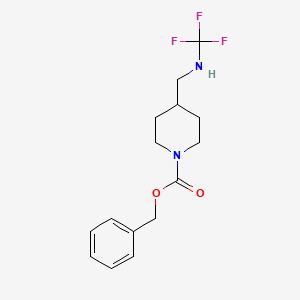
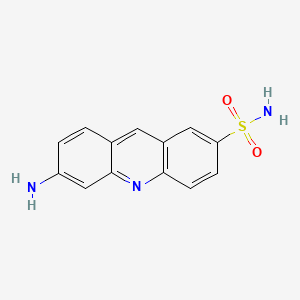
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
